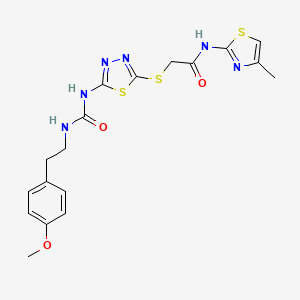

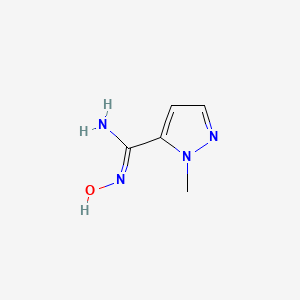

N'-Hydroxy-2-methylpyrazole-3-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including N’-Hydroxy-2-methylpyrazole-3-carboximidamide, is a topic of interest in organic chemistry. Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The synthesis of structurally diverse pyrazole derivatives is highly desirable due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Molecular Structure Analysis

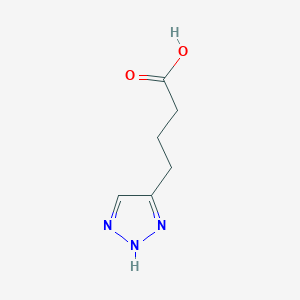

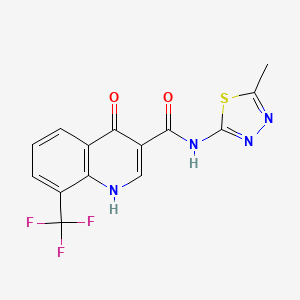

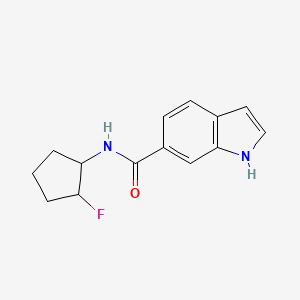

The molecular structure of N’-Hydroxy-2-methylpyrazole-3-carboximidamide consists of a five-membered heteroaromatic ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .Chemical Reactions Analysis

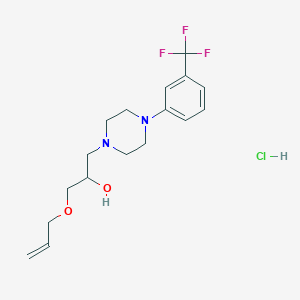

Pyrazole derivatives, including N’-Hydroxy-2-methylpyrazole-3-carboximidamide, are known to participate in a variety of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .Aplicaciones Científicas De Investigación

- Pyrazoles, including N’-hydroxy-1-methyl-1H-pyrazole-5-carboximidamide, have shown antibacterial potential. Researchers have investigated their ability to inhibit bacterial growth and combat infections .

- Inflammation plays a crucial role in various diseases. Some pyrazole derivatives, including N’-hydroxy-1-methyl-1H-pyrazole-5-carboximidamide, exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways and reduce tissue damage .

- Pyrazoles have drawn attention as potential anticancer agents. N’-Hydroxy-2-methylpyrazole-3-carboximidamide might interfere with cancer cell growth, induce apoptosis, or inhibit tumor progression .

- Researchers have explored pyrazole derivatives for their analgesic effects. These compounds could potentially alleviate pain by targeting specific receptors or pathways .

- Some pyrazoles exhibit anticonvulsant activity, suggesting a role in managing seizures. N’-Hydroxy-2-methylpyrazole-3-carboximidamide might be investigated further in this context .

- Pyrazoles have been studied as herbicides. Their ability to inhibit plant growth and development makes them valuable for weed control in agriculture .

Antibacterial Activity

Anti-Inflammatory Properties

Anticancer Activity

Analgesic Properties

Anticonvulsant Potential

Herbicidal Activity

Propiedades

IUPAC Name |

N'-hydroxy-2-methylpyrazole-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-4(2-3-7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXAUHUFEFFTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-1-methyl-1H-pyrazole-5-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)

![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)

![4-(dimethylamino)-2-[2-({[(3-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2567766.png)

![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)

![5-Bromo-2-chloro-3-{3-[(pyridin-4-yl)methoxy]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2567773.png)

![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)